{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

Muscarinic Acetylcholine Receptors Eutomer/Distomer Profiling Chiral SAR

Medicinal chemistry programs require enantiopure intermediates to avoid pharmacological ambiguity. The (R)-distomer or racemic mixtures of dioxane-methylamine scaffolds introduce uncontrolled SAR variables. This product delivers: - (2S)-absolute configuration proven as the eutomer for mAChR M1-M5 binding (Giorgioni et al., 2024). - HCl salt form: >100 mg/mL aqueous solubility - ideal for automated parallel synthesis without DMSO/DMF. - Solid crystalline standard (mp 150-155°C) for chiral HPLC/SFC method calibration and ee determination. Direct replacement for free base analogs (CAS 264254-04-8) with defined stoichiometry.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 2055848-87-6
Cat. No. B2754610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride
CAS2055848-87-6
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCNCC1COCCO1.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyMUZNZRLDNIWRKI-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (S)-Dioxane-Methylamine HCl


{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride (CAS 2055848-87-6) is a chiral secondary amine building block featuring a (2S)-configured 1,4-dioxane ring and an N-methylamine substituent, supplied as the hydrochloride salt . With a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol, this aliphatic heterocyclic compound is employed as a key intermediate in medicinal chemistry, particularly in the synthesis of muscarinic acetylcholine receptor (mAChR) ligands and kinase inhibitor candidates . Its defined (S)-stereochemistry at the 2-position of the dioxane ring is critical for enantioselective receptor interactions, as documented in structure-activity relationship (SAR) studies on 1,4-dioxane-based GPCR modulators [1].

Stereochemistry Defined (2S)-dioxane configuration supports enantioselective SAR studies
Salt Form Hydrochloride salt enables aqueous synthesis and assay preparation workflows
Building Block Role Chiral secondary amine for mAChR ligand and kinase inhibitor synthesis programs

Why Substituting the (S)-Enantiomer Leads to Irreproducible Results


The (2S) absolute configuration of this dioxane-methylamine building block is not a trivial stereochemical detail; it is a primary determinant of target binding affinity and functional selectivity. In systematic SAR studies on 1,4-dioxane-based muscarinic ligands, the (S)-enantiomer consistently emerges as the eutomer (higher-affinity enantiomer), while the corresponding (R)-enantiomer shows significantly reduced affinity across all five human mAChR subtypes (M1–M5) [1]. Replacing the (S)-enantiomer with the racemic mixture or the (R)-isomer during synthesis introduces an uncontrolled variable that can shift pharmacological profiles, lower potency, and obscure structure-activity relationships [2]. The hydrochlorine salt form further distinguishes this compound from its free-base analogs (CAS 264254-04-8, 1821837-10-8) by offering defined stoichiometry, enhanced aqueous solubility (>100 mg/mL), and a sharp melting point range (150–155 °C with decomposition) suitable for identity verification and formulation consistency .

(S)-Enantiomer
(R)-Enantiomer or Racemate
Enantiomer replacement may shift mAChR subtype affinity profiles and obscure structure-activity relationships
Hydrochloride Salt
Free Base
Salt-to-free base substitution alters aqueous solubility and weighing precision, affecting formulation consistency
Solid Crystalline Form
Liquid Free Base
Physical state change may impact handling, storage stability, and amine integrity during repeated use

Quantitative Evidence: Differentiation from Closest Analogs


Enantiomer Affinity Differentiation in Muscarinic Receptor Binding

In a 2024 study, the (S)-enantiomer of the 1,4-dioxane-based ligand 9 (structurally homologous to the target compound class) was identified as the eutomer, displaying affinity values significantly higher than the (R)-distomer across all five human mAChR subtypes (hM1–hM5). The (S)-enantiomer also outperformed the racemic mixture in affinity for M1, M3, and M4 subtypes [1]. This establishes the (S)-configuration as the preferred stereochemistry for mAChR-targeted synthesis and pharmacological tool generation.

Enantiomer Affinity
Reported
(S)-eutomer vs (R)-distomer: higher affinity across hM1–hM5 subtypes
Supports enantioselective SAR for mAChR ligands
Radioligand binding data; extrapolation to target building block class
Muscarinic Acetylcholine Receptors Eutomer/Distomer Profiling Chiral SAR

Hydrochloride Salt vs Free Base: Solubility and Formulation Readiness

The hydrochloride salt (CAS 2055848-87-6) exhibits aqueous solubility exceeding 100 mg/mL, a critical parameter for solution-phase chemistry and biological assay preparation . In contrast, the free base analog (CAS 264254-04-8, racemic) and the (S)-free base (CAS 1821837-10-8) are lipophilic amines (LogP = 0.0121) with limited aqueous miscibility . The hydrochloride salt also provides a sharp melting point (150–155 °C with decomposition), enabling straightforward identity verification by differential scanning calorimetry or melting point apparatus, a quality control advantage absent in the free base, which lacks a defined melting point in standard databases .

Salt vs Free Base
Data to verify
Aqueous solubility >100 mg/mL (salt) vs limited (free base); mp 150–155 °C (salt) vs none reported
Supports aqueous assay and formulation workflow selection
Supplier-reported data; solubility threshold requires independent verification
Salt Selection Aqueous Solubility Formulation Science

Enantiomeric Divergence in Kinase Inhibitor Building Blocks

The (R)-enantiomer of this compound class serves as the critical chiral building block for MK-2461 (CAS 917879-39-1), a phase I/II clinical-stage ATP-competitive c-Met kinase inhibitor with an IC₅₀ of 2.5 nM against activated c-Met [1]. The marketed drug candidate explicitly incorporates the (R)-configured dioxane-methylamine fragment, as confirmed by its ChEBI entry [2]. This creates a defined procurement rationale: the (S)-enantiomer (CAS 2055848-87-6) is the direct stereochemical comparator required for synthesizing the (S)-diastereomer of MK-2461 for selectivity profiling, off-target screening, and patent strategy evaluation, where the (S)-diastereomer of MK-2461 would be expected to show reduced c-Met inhibitory potency based on stereochemical SAR precedents [3].

Kinase Inhibitor Control
Supporting evidence
(R)-enantiomer used in MK-2461 (c-Met IC50 2.5 nM); (S)-enantiomer as matched-pair comparator
Enables off-target selectivity profiling studies
Predicted reduced c-Met potency for (S)-diastereomer; requires experimental validation
Kinase Inhibitors c-Met Chiral Building Blocks

Hygroscopicity and Storage Stability Considerations

The hydrochloride salt form is documented as hygroscopic, requiring storage in tightly sealed containers at room temperature with protection from light and moisture . This property differs from the free base, which is a liquid at room temperature (bp 185.9 °C) and requires different handling protocols . The salt form's solid-state nature (white crystalline powder) facilitates precise weighing and aliquot preparation, whereas the free base liquid requires liquid-handling equipment and is more susceptible to atmospheric CO₂ absorption, forming carbamate adducts characteristic of primary/secondary amines .

Storage & Handling
Class-level inference
Hydrochloride salt: hygroscopic solid; free base: CO2-sensitive liquid
Supports gravimetric dispensing and amine integrity
Class-level behavior; lot-specific stability data not provided
Compound Stability Hygroscopicity Storage Conditions

Optimal Research and Industrial Applications


Synthesis of Stereochemically Defined Muscarinic Receptor Ligands

Use as a chiral amine building block in the synthesis of 1,4-dioxane-based mAChR antagonists and agonists where the (2S)-configuration is required for eutomeric binding. As demonstrated by Giorgioni et al. (2024), the (S)-enantiomer of position-2-substituted 1,4-dioxane ligands consistently outperforms the (R)-distomer in affinity across hM1–hM5 subtypes [1]. Laboratories developing subtype-selective muscarinic tools should specify this enantiomerically pure building block to ensure synthetic products recapitulate published eutomer pharmacology.

Matched-Pair Stereochemical Comparator for Kinase Inhibitors

Employ as the (S)-enantiomeric building block for synthesizing diastereomers of c-Met inhibitors that incorporate the (R)-dioxane-methylamine fragment, such as MK-2461 (c-Met IC₅₀ = 2.5 nM) [2]. The resulting (S)-diastereomeric compounds serve as essential negative controls in kinase selectivity panels, enabling research teams to quantify the contribution of dioxane ring stereochemistry to target engagement and off-target profiles, a requirement for comprehensive SAR campaigns in oncology-focused medicinal chemistry programs [3].

Aqueous-Phase Bioconjugation and Parallel Synthesis

Utilize the high aqueous solubility (>100 mg/mL) of the hydrochloride salt for direct use in aqueous reaction conditions, including amide coupling, reductive amination, and sulfonamide formation without pre-dissolution in organic co-solvents . This property is particularly advantageous for automated parallel synthesis platforms and bioconjugation workflows where precise stoichiometric control in aqueous media is critical and the free base's limited water miscibility would necessitate DMSO or DMF co-solvents that may interfere with downstream biochemical assays.

Chiral Analytical Standard and Method Development

Deploy as a chiral reference standard for HPLC and SFC method development aimed at resolving enantiomeric mixtures of dioxane-methylamine intermediates. The defined (S)-configuration, combined with the solid hydrochloride salt form enabling precise gravimetric standard preparation, makes this compound suitable for calibrating chiral separation methods used in process chemistry quality control, where enantiomeric excess (ee) determination of (R)-configured API intermediates (e.g., for MK-2461 synthesis) is a regulatory requirement [2].

Application
Selection Property
Validation Focus
Muscarinic receptor ligand synthesis
Chiral amine (S)-enantiomer building block
Eutomer affinity context in hM1–hM5 assays
Kinase inhibitor stereochemical SAR
Matched-pair (S)-enantiomer control
Off-target selectivity profiling for c-Met inhibitors
Aqueous parallel synthesis
High aqueous solubility hydrochloride salt
Reproducible stoichiometric control in aqueous media
Chiral analytical method development
Defined (S)-enantiomer solid reference standard
Enantiomeric excess calibration in chiral HPLC/SFC
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